molecular formula C10H9BrCl3N3 B1442532 4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine hydrochloride CAS No. 1332531-42-6

4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine hydrochloride

Cat. No. B1442532
M. Wt: 357.5 g/mol
InChI Key: CFAYKINCJQFJOM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the halogens, and the attachment of the benzyl group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. The pyrazole ring and the benzyl group would likely contribute significantly to the compound’s overall shape and properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The halogens might make the compound susceptible to nucleophilic aromatic substitution reactions. The pyrazole ring could potentially undergo reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the halogens might increase its density and boiling point compared to similar compounds without halogens .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Derivatives : The synthesis of N-substituted derivatives of similar pyrazole compounds, including 4-bromo derivatives, has been explored for various biological activities. For instance, some derivatives demonstrated notable analgesic, hypotensive, bradycardiac, anti-inflammatory activities, infiltration anesthesia, and weak platelet antiaggregating activity in vitro and in animal models (Bondavalli et al., 1988).
  • Synthesis of Pyrazolo Pyrimidines : The synthesis of pyrazolo pyrimidines, using intermediates similar to 4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine, has been reported. These compounds have shown significant biological activities in medicine (Xu Li-feng, 2011).

Chemical Properties and Reactions

  • Oxidation Reactions : Related pyrazole compounds have been used to study oxidation reactions, for example, the oxidation of amines and sulfides to produce amine oxides and sulfoxides (Baumstark & Chrisope, 1981).
  • Catalytic Applications : Certain pyrazole derivatives have been used in catalysis, such as in reactions with palladium compounds, to form various heterocyclic compounds (Ames & Bull, 1982).

Structural and Spectral Analysis

  • Molecular Structure and Analysis : Studies have been conducted on the molecular structure and spectral analysis of similar pyrazole compounds, like 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine. These analyses include X-ray diffraction, FT-IR, UV-Vis, and NMR spectroscopies (Tamer et al., 2016).

Novel Compound Synthesis

Safety And Hazards

As with any chemical compound, handling “4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine hydrochloride” would require appropriate safety precautions. The presence of halogens suggests that it could be harmful if ingested or inhaled, and it might be irritating to the skin and eyes .

Future Directions

The study and application of this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

4-bromo-1-[(2,4-dichlorophenyl)methyl]pyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrCl2N3.ClH/c11-8-5-16(15-10(8)14)4-6-1-2-7(12)3-9(6)13;/h1-3,5H,4H2,(H2,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAYKINCJQFJOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN2C=C(C(=N2)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrCl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine hydrochloride

CAS RN

1332531-42-6
Record name 1H-Pyrazol-3-amine, 4-bromo-1-[(2,4-dichlorophenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1332531-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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